molecular formula C12H16O2 B8626901 Ethyl 2-methyl-3-phenylpropanoate

Ethyl 2-methyl-3-phenylpropanoate

Cat. No.: B8626901
M. Wt: 192.25 g/mol
InChI Key: CGLOWJBJSXXLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-3-phenylpropanoate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

ethyl 2-methyl-3-phenylpropanoate

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

CGLOWJBJSXXLTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure, a solution of ethyl 2-methyl-3-phenylacrylate (34 mg, 0.18 mmol) and iridium catalyst (S)-32 (5.7 mg, 0.0036 mmol, 2.0 mol %) in CH2Cl2 (1.8 mL) was hydrogenated. Removal of the solvent in vacuo and standard purification gave 36 (30 mg, 88%) as a colorless oil. [α]20D +28.4 (c 1.0, CHCl3); CSP HPLC analysis (Chiralcel OB-H; eluent: 99.5:0.5 hexanes/i-PrOH, 0.5 mL/min) determined a 91:9 er (82% ee) [tR(minor) 8.52 min, tR(major) 10.10 min]; 1H NMR (300 MHz, CDCl3) 7.31-7.16 (m, 5H), 4.09 (q, 2H, J=6.9 Hz), 3.08-2.98 (m, 1H), 2.79-2.64 (m, 2H), 1.21 (d, 3H, J=7.2 Hz), 1.16 (d, 3H, J=6.3 Hz) ppm; 13C NMR (75 MHz, CDCl3) 176.1, 139.4, 128.9, 128.3, 126.2, 60.2, 41.4, 39.7, 16.7, 14.1 ppm.
Name
ethyl 2-methyl-3-phenylacrylate
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Name
Yield
88%

Synthesis routes and methods II

Procedure details

The reaction of ethyl 2-phenylmethylpropanoate (9.60 g, 50 mmol) with bromoacetonitrile (9.0 g, 75 mmol) in the presence of lithium diisopropylamide (prepared by treating diisopropylamine (6.06 g, 60 mmol) with butyllithium in hexanes (2.5 M, 24 mL, 60 mmol)) in THF (150 mL) and HMPA (4.3 mL, 25 mmol), as described above in the preparation of Example 4, gave 11.95 g of the crude product as a pale yellow colored liquid. Ethyl 2-phenylmethylpropanoate was prepared as in Spencer R W, Tam T F, Thomas E, Robinson V J, Krantz A (1986) "Ynenol lactones: Synthesis and investigation of reactions relevant to their inactivation of serine proteases" J. Am. Chem. Soc., 108 5589-5597. Flash chromatography over silica gel (hexanes-CH2Cl2, 3:2) afforded 7.86 g (68%) of the nitrile as a colorless viscous liquid. Analytical sample was prepared by bulb-to-bulb distillation (pot temp. 110-115° C. (0.9 mmHg)).
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

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